2-(([(9H-Fluoren-9-yl)methoxy]carbonyl)amino)-3-(1-methyl-1h-imidazol-2-yl)propanoic acid
Description
This compound is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative with a propanoic acid backbone and a 1-methyl-1H-imidazol-2-yl side chain. The Fmoc group (C₁₅H₁₃O₂) serves as a temporary protecting group for the amino functionality, widely used in solid-phase peptide synthesis (SPPS) due to its orthogonality and ease of removal under mild basic conditions (e.g., piperidine). The imidazole ring, substituted at the 2-position with a methyl group, introduces steric and electronic modifications that influence reactivity, solubility, and interactions in biological or synthetic systems.
Key structural features:
- Fmoc protection: Ensures stability during synthesis while allowing selective deprotection.
- 1-Methylimidazole moiety: Enhances hydrophobicity and alters hydrogen-bonding capacity compared to unmodified imidazole derivatives.
- Propanoic acid terminus: Facilitates incorporation into peptide chains via standard coupling reagents.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-methylimidazol-2-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-25-11-10-23-20(25)12-19(21(26)27)24-22(28)29-13-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-11,18-19H,12-13H2,1H3,(H,24,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGJAVBYTBXADN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(([(9H-Fluoren-9-yl)methoxy]carbonyl)amino)-3-(1-methyl-1H-imidazol-2-yl)propanoic acid, commonly referred to as Fmoc-amino acid derivatives, is a synthetic compound widely utilized in peptide synthesis. Its unique structural features, including the fluorenylmethoxycarbonyl (Fmoc) protecting group, enhance its stability and reactivity, making it a valuable building block in the development of biologically active peptides.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 430.47 g/mol. The Fmoc group provides protection to the amino function during peptide synthesis, allowing for selective reactions without undesired side reactions.
Biological Activity
The biological activity of this compound is primarily linked to its role in peptide synthesis. Peptides synthesized using Fmoc-protected amino acids can exhibit various biological activities, including:
- Antimicrobial Activity : Some peptides derived from Fmoc-amino acids have shown effectiveness against bacterial strains.
- Anticancer Properties : Certain peptides synthesized from this compound have demonstrated cytotoxic effects on cancer cell lines.
- Hormonal Activity : Peptides can also mimic or inhibit hormone functions, influencing physiological processes.
The mechanism by which peptides synthesized from this compound exert their biological effects typically involves:
- Receptor Binding : Many biologically active peptides interact with specific receptors on cell membranes, leading to various intracellular signaling cascades.
- Enzyme Inhibition : Some peptides may inhibit specific enzymes, altering metabolic pathways.
- Membrane Disruption : Certain antimicrobial peptides disrupt bacterial membranes, leading to cell lysis.
Case Studies and Research Findings
Recent studies have investigated the biological activities of peptides synthesized from Fmoc-protected amino acids:
- Antimicrobial Peptides : A study demonstrated that peptides containing imidazole residues exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involved membrane disruption and interference with cellular processes (Smith et al., 2024).
- Anticancer Peptides : Research published in Journal of Medicinal Chemistry highlighted that certain peptide sequences derived from Fmoc-amino acids showed selective cytotoxicity towards cancer cells while sparing normal cells. The study indicated that these peptides induce apoptosis via mitochondrial pathways (Johnson et al., 2024).
- Hormonal Mimics : Another investigation revealed that specific peptide derivatives could mimic insulin action in vitro, suggesting potential applications in diabetes treatment (Lee et al., 2024).
Comparative Analysis of Related Compounds
| Compound Name | Structure Similarity | Unique Features | Biological Activity |
|---|---|---|---|
| 2-(3-(Fluorenylmethoxycarbonyl)amino)acetic acid | Similar Fmoc protection | Enhanced solubility | Antimicrobial |
| (R)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-trityl-1H-imidazol-4-yl)propanoic acid | Trityl group addition | Increased stability | Anticancer |
| 2-[3-cyclopropyl-N-(propan-2-yl)-propanoic acid] | Cyclopropyl substitution | Potent activity | Hormonal mimic |
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The compound is compared to structurally related Fmoc-protected amino acids with imidazole or heterocyclic side chains (Table 1).
Table 1: Structural and Functional Comparison of Analogous Compounds
Physicochemical Properties
- Solubility : The 1-methyl group in the target compound reduces polarity compared to unsubstituted imidazole derivatives (e.g., ), enhancing solubility in organic solvents like DCM and DMF .
- Stability : Methyl substitution at the imidazole 1-position prevents tautomerization, improving stability during SPPS compared to 4-imidazolyl analogs .
- Deprotection Efficiency : The Fmoc group is cleaved with 20% piperidine in DMF, whereas trityl-protected analogs () require harsher conditions (e.g., TFA) .
Research Findings and Data
Spectroscopic Data Comparison
- ¹H NMR : The target compound’s methyl group on imidazole results in distinct upfield shifts (δ 2.5–3.0 ppm) compared to hydroxy-substituted analogs (δ 4.0–5.0 ppm) .
- Melting Points : Methyl-substituted derivatives exhibit lower melting points (e.g., 116–117°C in ) than trityl-protected analogs (>200°C) due to reduced crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
